Scaffold Pre-Validation: 6-Azaspiro[2.5]octane Core Delivers Sub-Nanomolar Potency in M4 Muscarinic Antagonism and GLP-1 Agonism, Differentiating from Ring-Expanded and Truncated Cores
The 6-azaspiro[2.5]octane core has been directly validated in two independent, quantitatively characterized therapeutic programs. In the M4 muscarinic antagonist series, the R-6-azaspiro[2.5]octane-based compound 10 achieved an hM4 IC50 of 1.8 nM with approximately 900-fold selectivity over hM2. By contrast, the ring-expanded 7-azaspiro[3.5]nonane analog 20 showed an hM4 IC50 of 730 nM (approximately 400-fold weaker), the 2-azaspiro[3.3]heptane analog 21 had an hM4 IC50 of 2,900 nM, and the truncated non-spirocyclic analog 22 showed hM4 IC50 > 10,000 nM [1]. In the GLP-1 agonist series, 6-azaspiro[2.5]octane-based leads were optimized into potent agonists paralleling the clinical candidate danuglipron, with SAR rationalized by cryo-EM structures [2]. While no direct head-to-head data exist for 1,1-difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane itself, the scaffold on which it is built is quantitatively validated as a privileged chemotype, whereas closest ring-expanded or truncated core analogs are demonstrably inferior.
| Evidence Dimension | hM4 muscarinic receptor potency (IC50, nM) as a function of spirocyclic core topology |
|---|---|
| Target Compound Data | 1,1-Difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane (contains the validated 6-azaspiro[2.5]octane core); no direct hM4 data available for this specific derivative |
| Comparator Or Baseline | 6-azaspiro[2.5]octane-based compound 10: hM4 IC50 = 1.8 nM; 7-azaspiro[3.5]nonane analog 20: hM4 IC50 = 730 nM; 2-azaspiro[3.3]heptane analog 21: hM4 IC50 = 2,900 nM; truncated analog 22: hM4 IC50 > 10,000 nM |
| Quantified Difference | ~400-fold loss of potency for 7-azaspiro[3.5]nonane vs. 6-azaspiro[2.5]octane; >1,600-fold loss for 2-azaspiro[3.3]heptane; >5,500-fold loss for truncated analog |
| Conditions | Human M4-CHO cell calcium mobilization assays (Bender et al., 2022) |
Why This Matters
Procuring this specific spirocyclic topology ensures access to a scaffold with documented, quantitatively superior target engagement potential compared to the nearest spirocyclic homologs, which are demonstrably weak or inactive.
- [1] Bender AM, Carter TR, Spock M, et al. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorg Med Chem Lett. 2022;56:128479. doi:10.1016/j.bmcl.2021.128479. View Source
- [2] Aspnes GE, Bagley SW, Coffey SB, et al. 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorg Med Chem Lett. 2023;94:129454. doi:10.1016/j.bmcl.2023.129454. View Source
